N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-12-26-20-10-9-18(22-23-20)19-6-3-13-27-19/h1-10,13-14,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGMDBJODYXMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridazine intermediates, followed by their coupling with naphthalene-2-sulfonamide.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyridazine Synthesis: Pyridazine derivatives can be synthesized via cyclization reactions involving hydrazine and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Nitrated or halogenated naphthalene derivatives
Scientific Research Applications
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
Compound IX: N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide ()
- Core Structure : Naphthalene-2-sulfonamide linked to a benzylpiperidine group via a methylene bridge.
- Synthesized via alkylation using Cs₂CO₃ and acetonitrile (ACN) at 60°C .
- Functional Implications : Benzylpiperidine may enhance blood-brain barrier penetration, suggesting neurological applications (e.g., cholinesterase inhibition).
Benzothiazole Acetamides ()
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Core Structure : Benzothiazole (fused benzene-thiazole) linked to acetamide.
- Key Differences :
- Functional Implications : Benzothiazoles are common in anticancer and antimicrobial agents.
Triazole-Linked Naphthalene Derivatives ()
- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Core Structure : Naphthalene connected to triazole via an oxymethyl bridge.
- Key Differences :
- Functional Implications : Triazoles are often used in drug design for their stability and bioorthogonality.
Piperidinyloxy-Linked Sulfonamide ()
- Example : N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)
- Core Structure : Naphthalene sulfonamide with a piperidinyloxy-ethyl linker.
- Synthesized via radical-mediated pathways or nucleophilic substitution .
Comparative Analysis Table
Electronic and Steric Considerations
- Pyridazine vs. Triazole/Benzothiazole : Pyridazine’s dual nitrogen atoms create a electron-deficient ring, enhancing π-π stacking with aromatic biological targets. In contrast, triazoles offer stronger dipole interactions, while benzothiazoles provide lipophilic character .
- Thiophene vs. Piperidine introduces basicity, altering solubility and bioavailability .
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a complex compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.4 g/mol. The compound features a naphthalene sulfonamide core linked to a thiophene and pyridazine moiety through an ether bond, which is believed to contribute to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene sulfonamide structure followed by the introduction of the thiophene and pyridazine groups. Variations in reaction conditions can lead to different yields and purities, necessitating careful optimization during the synthetic process.
Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves the inhibition of bacterial DNA synthesis, positioning this compound as a promising candidate for antibiotic development.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective |
Anticancer Activity
Research has also explored the antiproliferative effects of related sulfonamide derivatives bearing naphthalene moieties. For instance, compounds with similar structures have shown potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One derivative exhibited an IC50 value of 0.51 µM against MCF-7 cells, indicating strong antiproliferative effects .
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- DNA Synthesis Inhibition : The antibacterial properties are attributed to interference with DNA synthesis pathways in bacteria, highlighting a dual mechanism of action that could be exploited for therapeutic purposes.
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited bacterial growth at low concentrations, suggesting their potential as effective antibiotics in clinical settings.
- Anticancer Potential : A study involving various naphthalene sulfonamide derivatives reported on their ability to induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal human cells . This selectivity is crucial for developing safer therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Naphthalene sulfonamide core formation : Reacting naphthol derivatives with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Thiophene-pyridazine coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the pyridazine ring. Catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol), and base (Na₂CO₃) significantly impact yields .
- Ether linkage formation : Introducing the ethoxyethyl spacer via nucleophilic substitution between 2-chloroethyl precursors and hydroxylated intermediates under basic conditions (K₂CO₃/DMF, 60–80°C) .
Optimization strategies : - Monitor reaction progress via TLC or HPLC to terminate reactions at maximum conversion .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the naphthalene, sulfonamide, thiophene, and pyridazine moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈N₃O₃S₂) and isotopic patterns .
- X-ray crystallography : Resolve 3D conformation, particularly intramolecular hydrogen bonds between sulfonamide NH and pyridazine oxygen .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonamide group’s electron-deficient sulfur atom may participate in hydrogen bonding .
- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase IX). Dock the naphthalene-thiophene core into hydrophobic pockets, while the sulfonamide forms hydrogen bonds with catalytic zinc ions .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. How should researchers design assays to evaluate the compound’s antimicrobial or anticancer activity?
Answer:
- Antimicrobial assays :
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) .
- Biofilm inhibition : Quantify reduction in biofilm biomass via crystal violet staining after 24-h exposure .
- Anticancer assays :
- MTT/CellTiter-Glo : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) after 48-h treatment. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to assess programmed cell death .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
Answer:
- Reproduce conditions : Ensure exact replication of solvent ratios (e.g., DMF:H₂O), temperature (±2°C), and catalyst loading (±5 mol%) .
- Statistical analysis : Apply ANOVA to compare yields across multiple batches; outliers may indicate unaccounted variables (e.g., moisture sensitivity) .
- Meta-analysis : Cross-reference literature for trends (e.g., higher yields with PdCl₂(dppf) vs. Pd(PPh₃)₄ in cross-coupling steps) .
- Biological replicates : Perform dose-response curves in triplicate to confirm IC₅₀ consistency (±10%) .
Q. How can structure-activity relationship (SAR) studies guide structural modifications to enhance potency?
Answer:
- Core modifications : Replace pyridazine with pyrimidine to test effects on solubility and target affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance metabolic stability .
- Spacer optimization : Vary the ethoxyethyl chain length (C2 vs. C3) to balance membrane permeability and steric hindrance .
- Data-driven design : Use QSAR models correlating logP, polar surface area, and IC₅₀ values to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
